2-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE
Overview
Description
2-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that features a unique structure combining a furan ring, an indenoisoquinoline core, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE typically involves the condensation of an indenoisoquinoline derivative with a furan aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the indenoisoquinoline core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and indenoisoquinoline moieties can engage in π-π stacking, hydrogen bonding, or hydrophobic interactions with biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Isoquinoline Derivatives: Compounds with an isoquinoline core, often used in the synthesis of pharmaceuticals and natural products.
Furan Derivatives: Compounds featuring a furan ring, utilized in various chemical and biological applications.
Uniqueness
2-{[(E)-1-(2-FURYL)METHYLIDENE]AMINO}-6,7-DIHYDRO-1H-INDENO[6,7,1-DEF]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its combination of structural features from furan, indenoisoquinoline, and imine groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
6-[(E)-furan-2-ylmethylideneamino]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-18-14-7-5-11-3-4-12-6-8-15(17(14)16(11)12)19(23)21(18)20-10-13-2-1-9-24-13/h1-2,5-10H,3-4H2/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWCLMUPDVZXND-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)N=CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)/N=C/C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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